

# Albiglutide Versus Liraglutide: A Comparative Efficacy and Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety profiles of two glucagon-like peptide-1 (GLP-1) receptor agonists: **albiglutide** and liraglutide. The data presented is primarily derived from the head-to-head HARMONY 7 clinical trial, offering a direct comparative assessment of these two therapeutic agents for the management of type 2 diabetes.

## **Efficacy Data**

The HARMONY 7 trial, a 32-week, open-label, phase 3 study, evaluated the efficacy of once-weekly **albiglutide** against once-daily liraglutide in patients with type 2 diabetes inadequately controlled on oral antidiabetic drugs.[1]

## **Glycemic Control**

Liraglutide demonstrated a statistically greater reduction in HbA1c compared to **albiglutide**.[1] While both drugs led to clinically meaningful improvements in glycemic control, **albiglutide** did not meet the pre-specified non-inferiority criteria against liraglutide.[2][3] A real-world study, however, showed similar mean HbA1c reductions of -1.0% for both treatment groups.[4]



| Efficacy Endpoint                                               | Albiglutide        | Liraglutide        | Treatment Difference [95% CI]  |
|-----------------------------------------------------------------|--------------------|--------------------|--------------------------------|
| Mean Change in HbA1c from Baseline (HARMONY 7)                  | -0.78%[1][2][3][5] | -0.99%[1][2][3][5] | 0.21% [0.08 to 0.34]<br>[1][2] |
| Mean Change in Fasting Plasma Glucose from Baseline (HARMONY 7) | -1.22 mmol/L       | -1.68 mmol/L       | 0.46 mmol/L<br>[p=0.0048][6]   |
| Mean Change in HbA1c from Baseline (Real-World Study)           | -1.0%[4][5]        | -1.0%[4][5]        | Not Applicable                 |

## **Weight Management**

Liraglutide was associated with a significantly greater reduction in body weight compared to **albiglutide** in the HARMONY 7 trial.[2][6][7]

| Efficacy Endpoint                               | Albiglutide       | Liraglutide       | Treatment<br>Difference [95% CI] |
|-------------------------------------------------|-------------------|-------------------|----------------------------------|
| Mean Change in Weight from Baseline (HARMONY 7) | -0.64 kg[2][6][7] | -2.19 kg[2][6][7] | 1.55 kg [1.05 to 2.06]<br>[6]    |

# **Safety and Tolerability**

**Albiglutide** demonstrated a more favorable gastrointestinal (GI) tolerability profile compared to liraglutide, with significantly fewer instances of nausea and vomiting.[2] Conversely, injection-site reactions were more common with **albiglutide**.[1][3][7]



| Adverse Event<br>(HARMONY 7) | Albiglutide    | Liraglutide   | Treatment<br>Difference [95% CI] |
|------------------------------|----------------|---------------|----------------------------------|
| Gastrointestinal<br>Events   | 35.9%[2][3]    | 49.0%[2][3]   | -13.1% [-19.9 to -6.4]<br>[7]    |
| Nausea                       | 9.9%[2]        | 29.2%[2]      |                                  |
| Vomiting                     | 5.0%[2]        | 9.3%[2]       | _                                |
| Injection-Site<br>Reactions  | 12.9%[1][2][3] | 5.4%[1][2][3] | 7.5% [3.6 to 11.4][1]            |
| Hypoglycemia                 | 16.3%[2]       | 20.8%[2]      |                                  |

### **Cardiovascular Outcomes**

Both **albiglutide** and liraglutide have been evaluated for their cardiovascular (CV) outcomes in dedicated trials. The Harmony Outcomes trial demonstrated that **albiglutide** was superior to placebo in reducing the risk of major adverse cardiovascular events (MACE) in patients with type 2 diabetes and established cardiovascular disease.[8][9] Similarly, the LEADER trial showed that liraglutide significantly reduced the risk of MACE compared to placebo in a similar patient population.[10][11] A direct head-to-head cardiovascular outcomes trial between **albiglutide** and liraglutide has not been conducted.

# **Experimental Protocols**

The primary source of comparative data, the HARMONY 7 trial, followed a robust methodology to assess the efficacy and safety of **albiglutide** versus liraglutide.

## **HARMONY 7 Trial Protocol**

- Study Design: A 32-week, randomized, open-label, multicenter, non-inferiority, parallel-group study.[1][12]
- Participants: Adults with type 2 diabetes inadequately controlled on metformin, a thiazolidinedione, a sulfonylurea, or a combination of these oral antidiabetic drugs.[12] Eligible participants had a baseline HbA1c between 7.0% and 10.0%.[12]



#### Intervention:

- Albiglutide Group: Received 30 mg of albiglutide subcutaneously once weekly, with titration to 50 mg at week 6.[3][5]
- Liraglutide Group: Received 0.6 mg of liraglutide subcutaneously once daily, with titration to 1.2 mg at week 1 and to 1.8 mg at week 2.[1][5]
- Primary Endpoint: The primary endpoint was the change in HbA1c from baseline to week 32,
   with a non-inferiority margin of 0.3%.[1][3]
- Key Secondary Endpoints: Included changes in fasting plasma glucose, body weight, and the incidence of adverse events.

# Mechanism of Action: GLP-1 Receptor Agonist Signaling Pathway

Both **albiglutide** and liraglutide are GLP-1 receptor agonists.[13] They mimic the action of the native incretin hormone GLP-1, which is secreted from the gut in response to food intake.[14] [15] Activation of the GLP-1 receptor initiates a cascade of intracellular signaling events that lead to improved glycemic control and other metabolic benefits.





Click to download full resolution via product page

Caption: GLP-1 receptor agonist signaling pathway in pancreatic beta-cells.

## Conclusion

In a direct comparison, liraglutide demonstrated superior efficacy in terms of both glycemic control and weight reduction compared to **albiglutide**. However, **albiglutide** was associated with a more favorable gastrointestinal tolerability profile. The choice between these agents may therefore depend on individual patient characteristics, treatment goals, and tolerability concerns. Both medications have shown cardiovascular benefits in their respective outcome trials. It is important to note that **albiglutide** was withdrawn from the market for economic reasons.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Once-weekly albiglutide versus once-daily liraglutide in patients with type 2 diabetes inadequately controlled on oral drugs (HARMONY 7): a randomised, open-label, multicentre, non-inferiority phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Comparative Effectiveness of Long-Acting GLP-1 Receptor Agonists in Type 2 Diabetes: A Short Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-world comparison of treatment patterns and effectiveness of albiglutide and liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. becarispublishing.com [becarispublishing.com]
- 6. GLP-1 receptor agonists: a review of head-to-head clinical studies PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]







- 8. Albiglutide and cardiovascular outcomes in patients with type 2 diabetes and cardiovascular disease (Harmony Outcomes): a double-blind, randomised placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Harmony Outcomes American College of Cardiology [acc.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Liraglutide and Cardiovascular Outcomes in Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. The safety of albiglutide for the treatment of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 15. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- To cite this document: BenchChem. [Albiglutide Versus Liraglutide: A Comparative Efficacy and Safety Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029776#albiglutide-versus-liraglutide-acomparative-efficacy-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com